Cas no 90-98-2 (4,4'-Dichlorobenzophenone)

4,4'-Dichlorobenzophenone structure
4,4'-Dichlorobenzophenone structure
4,4'-Dichlorobenzophenone
90-98-2
C13H8Cl2O
251.108021736145
MFCD00000623
34580
7034

4,4'-Dichlorobenzophenone Properties

Names and Identifiers

    • 4,4'-Dichlorobenzophenone
    • 4,4-Dichloro Benzophenone
    • 4,4′-DBP
    • Bis(4-chlorophenyl)methanone
    • 4,4`-Dichlorobenzophenone
    • 4,4'-DBP
    • 4,4'-DCBP
    • 4,4'-Dichlorobenzoph
    • 4,4'-dichloro-benzophenone
    • bis-(4-chlorophenyl)ketone
    • p,p'-dechlorodicofol
    • p-dichlorobenzophenone
    • p-p#-Dichlorbenzophenon
    • USAF do-4
    • Methanone, bis(4-chlorophenyl)-
    • Bis(4-chlorophenyl) ketone
    • DCBP
    • Di(p-chlorophenyl)ketone
    • Di(4-chlorophenyl)ketone
    • Bis(p-chlorophenyl)ketone
    • P,P'-DICHLOROBENZOPHENONE
    • Benzophenone, 4,4'-dichloro-
    • Bis(4-chlorophenyl)ketone
    • DBP (degradation product)
    • 4,4-DICHLOROBENZOPHENONE
    • DBP (VAN)
    • 3MTL0YC2Q5
    • OKISUZLXOYGIFP-UHFFFAOYSA-N
    • 4,4'-Dichlorobenzop
    • Benzophenone, 4,4′-dichloro- (6CI, 8CI)
    • Bis(4-chlorophenyl)methanone (ACI)
    • 4,4′-DCBP
    • 4,4′-Dichlorobenzophenone
    • Bis(p-chlorophenyl) ketone
    • DBP
    • DCBP (ketone)
    • Di(4-chlorophenyl) ketone
    • Di(p-chlorophenyl) ketone
    • NSC 8787
    • p,p′-Dichlorobenzophenone
    • +Expand
    • MFCD00000623
    • OKISUZLXOYGIFP-UHFFFAOYSA-N
    • 1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
    • O=C(C1C=CC(Cl)=CC=1)C1C=CC(Cl)=CC=1
    • 0643345

Computed Properties

  • 249.99500
  • 0
  • 1
  • 2
  • 249.99522
  • 16
  • 214
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.9
  • nothing
  • 0
  • 17.1

Experimental Properties

  • 4.22440
  • 17.07000
  • 1.5555 (estimate)
  • 353 °C(lit.)
  • 146.0 to 149.0 deg-C
  • 0.0±0.7 mmHg at 25°C
  • 352-354℃
  • Soluble in hot acetone.
  • Colorless needle like crystals.
  • Stable. Incompatible with strong oxidizing agents.
  • It is easily soluble in chloroform, diethyl ether, hot ethanol, acetone, acetic acid and carbon disulfide.
  • 1.450(lit.)

4,4'-Dichlorobenzophenone Security Information

4,4'-Dichlorobenzophenone Customs Data

  • 2914700090
  • China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4,4'-Dichlorobenzophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KVN-5g
Bis(4-chlorophenyl)methanone
90-98-2 98%
5g
$4.00 2024-04-20
A2B Chem LLC
AB66227-5g
4,4'-Dichlorobenzophenone
90-98-2 98%
5g
$4.00 2024-04-19
Aaron
AR003L3Z-5g
Bis(4-chlorophenyl)methanone
90-98-2 98%
5g
$4.00 2024-07-18
Alichem
A019119148-500g
Bis(4-chlorophenyl)methanone
90-98-2 95%
500g
$183.60 2023-08-31
Ambeed
A121760-5g
4,4-Dichlorobenzophenone
90-98-2 98%
5g
$5.0 2024-07-18
Apollo Scientific
OR5010-100g
4,4'-Dichlorobenzophenone
90-98-2 98%
100g
£18.00 2024-05-25
Cooke Chemical
A3192212-5G
4,4'-Dichlorobenzophenone
90-98-2 99%
5g
RMB 39.20 2023-09-07
Enamine
EN300-31834-0.05g
bis(4-chlorophenyl)methanone
90-98-2 95%
0.05g
$19.0 2023-09-05
eNovation Chemicals LLC
Y1045272-500g
Bis(4-chlorophenyl)methanone
90-98-2 95%
500g
$185 2022-06-09
Fluorochem
201607-5g
4,4'-Dichlorobenzophenone
90-98-2 95+%
5g
£10.00 2022-03-01

4,4'-Dichlorobenzophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 4.5 h, rt
Reference
Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate
Rerat, Alice; Michon, Christophe; Agbossou-Niedercorn, Francine; Gosmini, Corinne, European Journal of Organic Chemistry, 2016, 2016(26), 4554-4560

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 4-Benzoylpyridine Solvents: Acetone ;  32 h, rt
Reference
Photoinduced Oxidation of Secondary Alcohols Using 4-Benzoylpyridine as an Oxidant
Kamijo, Shin; Tao, Keisuke; Takao, Go; Tonoda, Hiroshi; Murafuji, Toshihiro, Organic Letters, 2015, 17(13), 3326-3329

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Alumina ;  10 min, rt; 6 min, heated
Reference
Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3
Khurana, Jitender M.; Arora, Reema, ARKIVOC (Gainesville, 2008, (14), 211-215

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  4-Methylpyridine Catalysts: Chlorophyllin, copper sodium complex Solvents: Acetone ,  Water ;  10 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Sodium copper chlorophyllin catalyzed chemoselective oxidation of benzylic alcohols and diarylmethanes in water
Liu, Shi-juan; Zhang, Miao; Lu, Rong; Li, Xiu-ying; Che, Guang-bo, Molecules, 2018, 23(8), 1883/1-1883/7

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Oxygen Solvents: Dimethyl sulfoxide ;  5 h, 50 °C
Reference
t-BuONa-Mediated Transition-Metal-Free Autoxidation of Diarylmethanes to Ketones
Li, Jiang-Sheng; Yang, Fan; Yang, Qian; Li, Zhi-Wei; Chen, Guo-Qin; et al, Synlett, 2017, 28(8), 994-998

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: Water ;  15 min, 60 °C; 60 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
A simple, mild and environmentally benign procedure for the cleavage of carbon-nitrogen double bonds using NaBrO3 in the presence of [bmim]HSO4
Lumb, Anshika; Rajeswari, M.; Khurana, Jitender M., RSC Advances, 2014, 4(88), 47677-47689

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chromium trioxide ;  0.5 min, rt
Reference
Rapid oxidation of alcohols to aldehydes and ketones with chromium trioxide catalyzed by kieselguhr under solvent-free conditions
He, Ai; Zhang, Jie; Zheng, Wenjin; Huang, Chen; Zhang, Changhe; et al, Research on Chemical Intermediates, 2013, 39(3), 1015-1020

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) ;  2 min, rt
Reference
A simple, rapid, and efficient oxidation of oximes to ketones and aldehydes with manganese dioxide catalyzed by kieselguhr under solvent-free conditions
Zheng, Wenjin; Huang, Chen; Zhang, Changhe; Zhou, Yi-Feng; Lou, Ji-Dong, Research on Chemical Intermediates, 2013, 39(2), 499-504

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Perchloric acid, thallium(3+) salt Solvents: Acetic acid ,  Water
Reference
Oxidation of some substituted benzhydrols by Tl(III). A kinetic study
Hiran, B. L.; Malkani, R. K.; Nalwaya, N.; Chand, K.; Rathore, N., Oxidation Communications, 2004, 27(1), 98-104

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 130 °C
Reference
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; Du, Jihong; Zhang, Chenyang; Liu, Kun; Yu, Feifei; et al, Organic Letters, 2022, 24(5), 1152-1157

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1-[[[2-[(Aminoiminomethyl)amino]ethyl]amino]carbonyl]-1′-(diphenylphosphino)ferr… Solvents: Toluene ,  Water ;  1 h, 50 °C
Reference
Synthesis of Phosphanylferrocenecarboxamides Bearing Guanidinium Substituents and Their Application in the Palladium-Catalyzed Cross-Coupling of Boronic Acids with Acyl Chlorides
Charvatova, Hana; Cisarova, Ivana; Stepnicka, Petr, European Journal of Inorganic Chemistry, 2017, 2017(2), 288-296

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium sulfide ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ;  14 h, 1 atm, 80 °C
Reference
Fe-S Catalyst Generated In Situ from Fe(III)- and S3·--Promoted Aerobic Oxidation of Terminal Alkenes
Ai, Jing-Jing; Liu, Bei-Bei; Li, Jian; Wang, Fei; Huang, Cheng-Mi; et al, Organic Letters, 2021, 23(12), 4705-4709

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Diphenyl ditelluride Solvents: Ethyl acetate ;  24 h
Reference
Organotellurium-catalyzed oxidative deoximation reactions using visible-light as the precise driving energy
Deng, Xin; Qian, Rongrong; Zhou, Hongwei; Yu, Lei, Chinese Chemical Letters, 2021, 32(3), 1029-1032

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  Graphene Solvents: Acetonitrile ;  120 min, 40 °C
Reference
A Deoximation Method for Deprotection of Ketones and Aldehydes Using a Graphene-Oxide-Based Co-catalysts System
Tong, Qiaolin; Liu, Yang; Gao, Xuezhi; Fan, Zhanfang; Liu, Tianfu; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3137-3145

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane ;  30 min, 35 °C; 2 h, 40 °C; 3 h, 50 °C; 2 h, 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthetic study on polythioether ketone monomer 4,4'-dichlorobenzophenone and 4-chloro-4'-fluorobenzophenone
Xie, Yan; Zheng, Tucai; Gong, Xiaojuan; Lin, Feifei, Huagong Xinxing Cailiao, 2012, 40(2), 87-90

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; Zaringhadam, Parisa; Sahamieh, Reza Zarei, Tetrahedron Letters, 2006, 47(12), 1965-1968

4,4'-Dichlorobenzophenone Raw materials

4,4'-Dichlorobenzophenone Preparation Products

4,4'-Dichlorobenzophenone Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-98-2)
SFD1424
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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